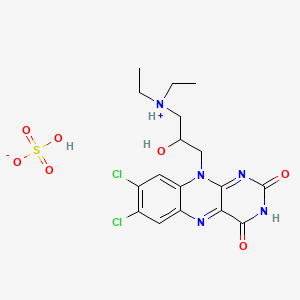
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines ulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate is a complex organic compound that belongs to the isoalloxazine family. Isoalloxazines are known for their diverse biological activities and are often used in various scientific research fields. This particular compound is characterized by the presence of dichloro and diethylamino groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate typically involves multiple steps, starting from readily available precursors. The key steps include:
Chlorination: Introduction of chlorine atoms at the 7 and 8 positions of the isoalloxazine ring.
Alkylation: Attachment of the diethylamino group to the 10th position.
Hydroxylation: Introduction of a hydroxyl group to the propyl chain.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the dichloro groups to form dihydro derivatives.
Substitution: Replacement of the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and biological properties.
科学研究应用
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the diethylamino group enhances its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride
- 7,8-Dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine sulfate
Uniqueness
Compared to similar compounds, 7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate is unique due to the presence of the hydroxyl group on the propyl chain, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
93405-68-6 |
|---|---|
分子式 |
C17H21Cl2N5O7S |
分子量 |
510.3 g/mol |
IUPAC 名称 |
[3-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C17H19Cl2N5O3.H2O4S/c1-3-23(4-2)7-9(25)8-24-13-6-11(19)10(18)5-12(13)20-14-15(24)21-17(27)22-16(14)26;1-5(2,3)4/h5-6,9,25H,3-4,7-8H2,1-2H3,(H,22,26,27);(H2,1,2,3,4) |
InChI 键 |
ZYQRAKBBYCLATO-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC(CN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl)O.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



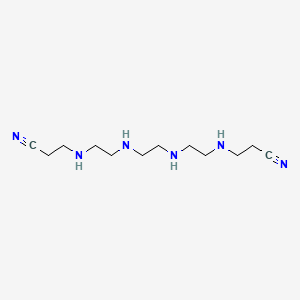


![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)

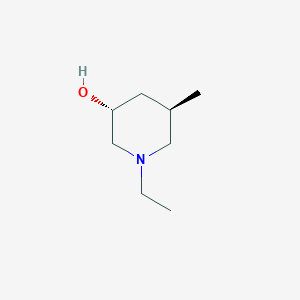
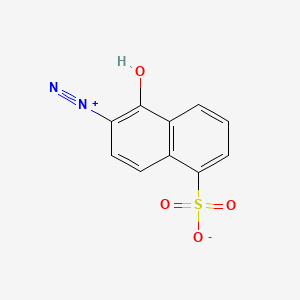
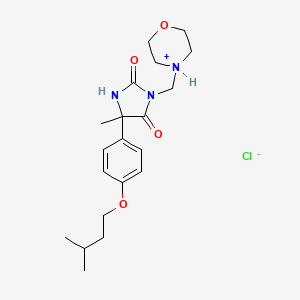
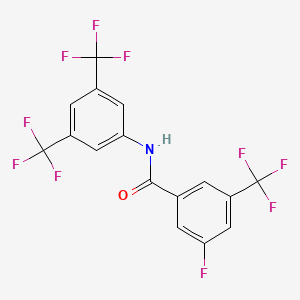

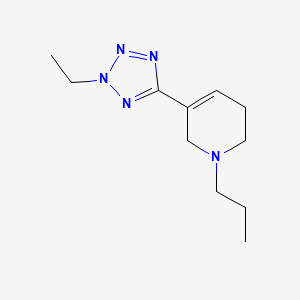
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
